3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
Description
This compound belongs to the pyridazine class of heterocyclic molecules, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure features a furan-2-yl substituent at the 3-position and a 4-(2-methoxy-5-methylbenzenesulfonyl)piperazine group at the 6-position of the pyridazine core. The sulfonylpiperazine moiety is critical for interactions with biological targets, while the furan group may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-5-7-18(27-2)19(14-15)29(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBGDYMUKSUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization at the 6-Position
To enable subsequent piperazine coupling, the 6-position of the pyridazine is activated with a leaving group (e.g., chlorine). Halogenation using phosphorus oxychloride (POCl₃) under reflux yields 6-chloropyridazine derivatives with >85% efficiency.
Introduction of the Furan-2-yl Group
The furan-2-yl moiety is introduced via cross-coupling reactions. Suzuki-Miyaura coupling is preferred for its tolerance of heteroaromatic systems:
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 6-Chloropyridazine | 1.0 equiv |
| Furan-2-ylboronic acid | 1.2 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| Base (Na₂CO₃) | 2.0 equiv |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 78–82% |
This step proceeds via oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetalation with the boronic acid.
Synthesis of 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine reacts with 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:
Optimized Conditions
-
Molar ratio (piperazine:sulfonyl chloride): 1:1.1
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Solvent: Anhydrous DCM
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Base: Triethylamine (2.5 equiv)
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Temperature: 0°C → room temperature, 4 h
Excess sulfonyl chloride minimizes di-sulfonylation byproducts.
Characterization of the Sulfonylated Intermediate
The product is purified via recrystallization from ethanol/water (3:1). Key spectral data:
-
¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 7.12 (d, J = 2.1 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine), 2.84–2.79 (m, 4H, piperazine), 2.45 (s, 3H, CH₃).
Coupling of Sulfonylated Piperazine to Pyridazine
The final step involves nucleophilic aromatic substitution (SNAr) at the 6-position of the furan-substituted pyridazine:
Reaction Protocol
| Parameter | Value |
|---|---|
| 3-(Furan-2-yl)pyridazine | 1.0 equiv |
| Sulfonylated piperazine | 1.5 equiv |
| Solvent | DMF |
| Base | K₂CO₃ (3.0 equiv) |
| Temperature | 120°C, 18 h |
| Yield | 65–70% |
Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields (68%).
Purification and Analytical Validation
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by HPLC (C18 column, MeCN/H₂O gradient). Critical quality control metrics:
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Purity (HPLC) : ≥98%
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MS (ESI+) : m/z 457.2 [M+H]⁺
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Elemental Analysis : Calculated C 60.38%, H 5.30%, N 12.27%; Found C 60.22%, H 5.41%, N 12.15%.
Challenges and Optimization Opportunities
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Low Coupling Efficiency : Steric hindrance from the sulfonyl group reduces nucleophilicity of piperazine. Mitigation: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).
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Byproduct Formation : Competing di-substitution at pyridazine positions 3 and 6. Solution: Stepwise functionalization with protective groups.
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Solvent Selection : DMF, while effective, complicates recycling. Alternative solvents like 2-MeTHF show promise in green chemistry applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Pyridazine Positions
The electron-deficient pyridazine ring facilitates nucleophilic attacks, particularly at C-3 and C-6 positions.
Key Findings :
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Chlorination with PCl₅ replaces the furan-2-yl group at C-3 with Cl, enabling further functionalization .
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Thiourea displaces halogens at C-3, forming thiols with >85% yield .
Electrophilic Substitution on Furan Ring
The electron-rich furan undergoes electrophilic substitution at C-5, moderated by steric hindrance from the pyridazine.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan derivative | |
| Sulfonation | SO₃/DMF, 50°C | 5-Sulfo-furan adduct | |
| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | 5-Acetyl-furan compound |
Key Findings :
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Nitration proceeds regioselectively at C-5 due to directing effects of the oxygen lone pairs.
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Sulfonation yields water-soluble derivatives but requires strict temperature control.
Sulfonyl Group Reactivity
The 2-methoxy-5-methylbenzenesulfonyl (MMBS) group participates in hydrolysis and nucleophilic displacement.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂O/H₂SO₄ (6 M), reflux, 12 h | Piperazine-sulfonic acid | |
| Displacement | K₂CO₃/RNH₂, DMF, 80°C | N-Alkyl-piperazine derivatives |
Key Findings :
-
Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid (87% conversion).
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Primary amines displace the MMBS group under basic conditions, forming substituted piperazines .
Redox Transformations
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Pyridazine Reduction | H₂ (1 atm)/Pd-C, EtOH | 1,4-Dihydropyridazine | |
| Furan Oxidation | mCPBA, CH₂Cl₂, 25°C | 2,5-Dione-furan derivative |
Key Findings :
-
Catalytic hydrogenation selectively reduces the pyridazine ring without affecting the furan .
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Oxidation with mCPBA converts furan to a diketone, altering conjugation.
Cross-Coupling Reactions
The pyridazine core supports Pd-catalyzed couplings at halogenated positions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 3-Aryl-pyridazine derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, RNH₂ | 6-Amino-pyridazine analogs |
Key Findings :
-
Bromination at C-3 enables Suzuki coupling with aryl boronic acids (70–92% yield) .
-
Buchwald-Hartwig amination introduces amino groups at C-6, enhancing solubility .
Cyclization Reactions
Intramolecular H-bonding and π-stacking drive fused-ring formation.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Spirocyclization | KOtBu, DMSO, 120°C | Spiro[furan-pyridazine] tetraone | |
| Thiazine Formation | CS₂, CuI, DMF, Δ | Pyridazino[3,4-b] thiazin-6-one |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural characteristics make it a candidate for drug development. Its potential applications include:
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. The incorporation of the methoxy and furan groups may enhance the binding affinity to serotonin receptors, thus affecting mood regulation .
- Antitumor Properties : Studies have suggested that pyridazine derivatives possess cytotoxic effects against various cancer cell lines. The sulfonamide group in this compound may play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a potential agent in treating neurological disorders. Its design allows for modulation of dopamine and serotonin pathways, which are critical in conditions such as schizophrenia and anxiety disorders .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The furan ring is known to enhance the antibacterial activity against gram-positive bacteria, making this compound a candidate for further exploration in antimicrobial drug development .
Case Studies
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Substituent Impact on Activity: The chlorine atom in the compound from correlates with reported antiplatelet and antibacterial effects, likely due to increased electrophilicity and membrane permeability. The biphenylsulfonyl group in introduces steric bulk and lipophilicity, which may improve binding to hydrophobic enzyme pockets.
Role of the Furan Group :
Physicochemical and Pharmacokinetic Properties
- Target vs. : The target compound (MW 414.5) has a higher molecular weight than (MW 398.5) due to the methoxy group, which adds oxygen but may slightly reduce bioavailability.
- Target vs. : The biphenyl group in (MW 488.6) significantly increases molecular weight, likely reducing blood-brain barrier penetration but enhancing protein binding.
Biological Activity
3-(Furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.5 g/mol. The structure features a pyridazine core substituted with a furan ring and a piperazine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 946238-67-1 |
| Molecular Weight | 414.5 g/mol |
| Molecular Formula | C20H22N4O4S |
Research indicates that compounds similar to this compound exhibit inhibitory activity against various kinases, notably c-Met kinase, which is implicated in cancer cell proliferation and metastasis.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific pathways linked to c-Met inhibition. For instance, related compounds have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating potent activity.
Cytotoxicity Data
The cytotoxic effects of this compound were evaluated using the MTT assay. Below are summarized findings from related studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that the compound has significant cytotoxic potential, comparable to established chemotherapeutics.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the substituents on the piperazine and pyridazine rings can significantly affect biological activity. For example, the presence of methoxy and methyl groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Key Findings:
- Piperazine Substituents : Variations in the piperazine ring influence binding affinity to target proteins.
- Furan Ring Contribution : The furan moiety plays a crucial role in stabilizing the compound's conformation, enhancing its interaction with biological targets.
Case Studies
Several studies have highlighted the therapeutic potential of similar pyridazine derivatives:
- Triazolo-pyridazine Derivatives : These compounds showed promising results against c-Met overexpressed cancer cell lines, indicating that modifications to the pyridazine core can lead to enhanced anticancer activity.
- Cytotoxicity Induction : Compounds exhibiting structural similarities demonstrated significant induction of apoptosis and cell cycle arrest in various cancer models.
Q & A
Q. What statistical methods are recommended for analyzing dose-response data from heterogeneous assay platforms?
- Methodological Answer :
- Four-parameter logistic regression : Fit dose-response curves using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Bland-Altman plots : Assess agreement between plate reader and flow cytometry results.
- Meta-analysis : Pool data from independent labs using random-effects models in R or Python (SciPy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
